(+)-Norgestrel

Description

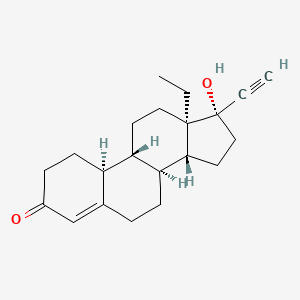

RN given refers to (8alpha,9beta,10alpha,13alpha,14beta)-isomer; see also records for NORGESTREL & LEVONORGESTREL

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNJERNGUHSAO-XHCJJCCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90892173 | |

| Record name | Dextronorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797-64-8 | |

| Record name | (8α,9β,10α,13α,14β)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Norgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextronorgestrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90892173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 797-64-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QG2679YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic Precision of (+)-Norgestrel on Progesterone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of (+)-Norgestrel, a synthetic progestin, on progesterone (B1679170) receptors (PRs). The biologically active enantiomer, levonorgestrel (B1675169), serves as a potent agonist, initiating a cascade of molecular events that underpin its therapeutic and contraceptive effects. This document provides a comprehensive overview of its binding affinity, receptor activation, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Progesterone Receptor Agonism

This compound, through its active form levonorgestrel, functions as a potent agonist of the progesterone receptor.[1][2] Its high affinity for the PR allows it to mimic the physiological effects of endogenous progesterone. The primary contraceptive actions of levonorgestrel stem from its ability to suppress ovulation by inhibiting the pre-ovulatory surge of luteinizing hormone (LH), increase the viscosity of cervical mucus to hinder sperm penetration, and alter the endometrium to make it unreceptive to implantation.[1][3][4][5]

Quantitative Analysis of Receptor Binding

The interaction of levonorgestrel with steroid receptors has been quantified through various binding assays. The data consistently demonstrates a high and selective affinity for the progesterone receptor.

| Ligand | Receptor | Relative Binding Affinity (%) | Reference Ligand | Source |

| Levonorgestrel | Progesterone Receptor (PR) | 150-162 | Promegestone | |

| Levonorgestrel | Progesterone Receptor (PR) | 323 | Progesterone | [6] |

| Levonorgestrel | Androgen Receptor (AR) | 34-58 | Metribolone/Mibolerone | [6] |

| Levonorgestrel | Estrogen Receptor (ER) | < 0.02 | Estradiol | [6] |

| Levonorgestrel | Glucocorticoid Receptor (GR) | 1-8 | Dexamethasone | [6] |

| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17-75 | Aldosterone | [6] |

Signaling Pathways of this compound

Upon binding to the progesterone receptor, levonorgestrel initiates both classical genomic and potentially non-genomic signaling pathways.

Classical Genomic Signaling Pathway

The predominant mechanism of action for levonorgestrel is the classical genomic pathway. This involves the binding of levonorgestrel to the progesterone receptor in the cytoplasm, followed by the translocation of the receptor-ligand complex into the nucleus.[7] Within the nucleus, this complex dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]

Non-Genomic Signaling Pathways

Evidence suggests that progestogens can also elicit rapid, non-genomic effects mediated by membrane-associated progesterone receptors (mPRs).[8][9][10][11] These pathways can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.[11][12] While the direct role of levonorgestrel in these pathways is an area of ongoing research, it represents a potential additional layer of its mechanism of action.

Experimental Protocols

The characterization of this compound's interaction with progesterone receptors relies on a variety of in vitro assays.

Progesterone Receptor Competitive Binding Assay

This assay is employed to determine the relative binding affinity of a test compound, such as levonorgestrel, for the progesterone receptor.

Principle: A radiolabeled progestin (e.g., [3H]-promegestone) is incubated with a source of progesterone receptors (e.g., uterine cytosol). The ability of unlabeled levonorgestrel to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibitory concentration (IC50) and relative binding affinity.

Workflow:

Progesterone Receptor Transactivation (Reporter Gene) Assay

This assay measures the functional consequence of levonorgestrel binding to the progesterone receptor, specifically its ability to activate gene transcription.

Principle: Cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs). Upon treatment with an agonist like levonorgestrel, the activated progesterone receptor binds to the PREs and drives the expression of the reporter gene, which can be quantified.

Workflow:

Conclusion

This compound, through its active enantiomer levonorgestrel, exerts its effects primarily as a potent agonist of the progesterone receptor. Its high binding affinity and subsequent activation of the classical genomic signaling pathway lead to the modulation of gene expression, which underlies its well-established contraceptive and therapeutic applications. Further investigation into its potential non-genomic actions may provide a more complete understanding of its pharmacological profile. The experimental methodologies outlined in this guide are fundamental to the continued exploration of the intricate interactions between synthetic progestins and their cognate receptors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Norgestrel - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is Norgestrel used for? [synapse.patsnap.com]

- 6. rndsystems.com [rndsystems.com]

- 7. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 12. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Landmark Contraceptive: A Technical Guide to the Discovery and Total Synthesis of (+)-Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norgestrel, a potent synthetic progestin, has played a pivotal role in the development of hormonal contraceptives. Its discovery and subsequent total synthesis represent a significant achievement in medicinal and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical context of its discovery, a detailed examination of its seminal total synthesis, and an overview of its mechanism of action. Key experimental protocols are detailed, and quantitative data is presented for clarity. Furthermore, signaling pathways and synthetic routes are visualized through diagrams to facilitate a comprehensive understanding of this critical therapeutic agent.

Discovery and Historical Context

The journey to the creation of this compound is rooted in the broader effort to develop synthetic analogs of progesterone (B1679170), a key hormone in the menstrual cycle and pregnancy. In the mid-20th century, researchers sought orally active progestins to overcome the poor bioavailability of natural progesterone. This quest led to the synthesis of norethindrone (B1679910) in 1951 by a team at Syntex led by Carl Djerassi.

The breakthrough for Norgestrel (B7790687) came in the early 1960s when Herschel Smith and his team at Wyeth Pharmaceuticals synthesized a novel class of steroids, the 13-alkylgonanes. This research culminated in the synthesis of racemic norgestrel (a mixture of the biologically active (+)-enantiomer and the inactive (-)-enantiomer).[1] Subsequent work focused on the enantioselective synthesis of the active this compound, also known as levonorgestrel.

Total Synthesis of this compound

The first total synthesis of racemic norgestrel was a landmark achievement, and subsequent efforts have focused on enantioselective routes to the biologically active (+)-enantiomer. The synthetic strategy developed by Herchel Smith is a classic example of steroid synthesis and involves the construction of the tetracyclic steroid core through a series of carefully orchestrated reactions.

Key Synthetic Steps and Reactions

The Smith-Torgov synthesis is a convergent approach that builds the steroid skeleton from simpler starting materials. The key stages of the synthesis are outlined below.

Diagram of the Smith-Torgov Total Synthesis of (±)-Norgestrel

Caption: A simplified workflow of the Smith-Torgov total synthesis of (±)-Norgestrel.

2.1.1. Birch Reduction

A critical step in the synthesis is the Birch reduction of the aromatic A ring of a steroid precursor. This reaction, typically employing lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a non-conjugated diene. This transformation is essential for establishing the characteristic α,β-unsaturated ketone functionality in the A ring of norgestrel.

2.1.2. Oppenauer Oxidation

The Oppenauer oxidation is another key transformation used to oxidize a hydroxyl group to a ketone. In the context of norgestrel synthesis, this reaction is employed to convert a 3-hydroxy group to the 3-keto group, often after the A-ring has been established.[2][3][4][5] The reaction is typically carried out using an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a ketone like acetone (B3395972) which acts as a hydride acceptor.[2][3][4][5]

2.1.3. Ethynylation

The introduction of the 17α-ethynyl group is crucial for the oral activity of norgestrel. This is achieved through the ethynylation of a 17-keto steroid precursor. The reaction involves the nucleophilic addition of an acetylide anion, typically generated from acetylene (B1199291) and a strong base like lithium amide in liquid ammonia, to the carbonyl group at the C-17 position.

Quantitative Data

The efficiency of a total synthesis is measured by the yields of its individual steps and the overall yield. While specific yields can vary depending on the exact conditions and scale of the synthesis, the following table provides representative data for key transformations in the synthesis of norgestrel and related steroids.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |

| Birch Reduction | 3-methoxy-1,3,5(10)-estratrien-17β-ol | 3-methoxy-2,5(10)-estradien-17β-ol | Li, liq. NH₃, t-BuOH | ~90 | Not applicable |

| Oppenauer Oxidation | 3β-hydroxy-5-androsten-17-one | 4-androstene-3,17-dione | Aluminum isopropoxide, cyclohexanone, toluene, reflux | 85-95 | Not applicable |

| Ethynylation | Estrone | 17α-ethynylestradiol | K-acetylide, liq. NH₃ | >90 | Diastereoselective |

| Hydrolysis of Dienol Ether | 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol | Levonorgestrel | Sulfuric acid, water, tetrahydrofuran (B95107) | 84.6 | Not applicable |

Experimental Protocols

2.3.1. General Procedure for Birch Reduction of a Methoxy-Aromatic Steroid

To a stirred solution of the methoxy-aromatic steroid in a mixture of anhydrous tetrahydrofuran and tert-butanol (B103910) is added freshly distilled liquid ammonia at -78 °C. Small pieces of lithium wire are then added portion-wise until a persistent blue color is observed. The reaction is stirred for a specified time, and then quenched by the careful addition of a proton source, such as ethanol (B145695) or ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the reaction mixture is worked up by the addition of water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to afford the crude product, which is purified by crystallization or chromatography.

2.3.2. General Procedure for Oppenauer Oxidation of a 3-Hydroxy Steroid

A solution of the 3-hydroxy steroid and a ketone (e.g., cyclohexanone) in an anhydrous solvent (e.g., toluene) is treated with a solution of aluminum isopropoxide in the same solvent. The mixture is heated to reflux for a specified period. After cooling, the reaction is quenched by the addition of a dilute acid. The organic layer is separated, washed with water and brine, dried over a suitable drying agent, and concentrated in vacuo. The resulting crude ketone is then purified by chromatography or recrystallization.[2][3][4][5]

2.3.3. General Procedure for Ethynylation of a 17-Keto Steroid

A solution of potassium tert-butoxide in anhydrous tetrahydrofuran is cooled in an ice bath, and a stream of acetylene gas is passed through the solution for a specified time to form potassium acetylide. A solution of the 17-keto steroid in anhydrous tetrahydrofuran is then added dropwise to the acetylide suspension. The reaction mixture is stirred at low temperature for a set period and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 17α-ethynyl-17β-hydroxy steroid.

Mechanism of Action and Signaling Pathway

This compound exerts its contraceptive effect primarily by acting as an agonist of the progesterone receptor (PR).[6] Its binding to the PR initiates a cascade of events that ultimately suppress ovulation and alter the uterine environment to prevent pregnancy.

Progesterone Receptor Signaling

The progesterone receptor is a nuclear hormone receptor that, upon ligand binding, undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Diagram of the Progesterone Receptor Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levonorgestrel synthesis - chemicalbook [chemicalbook.com]

- 5. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Stereoisomers of Norgestrel and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgestrel (B7790687), a synthetic progestin widely used in hormonal contraceptives, exists as a racemic mixture of two stereoisomers: (+)-norgestrel (levonorgestrel) and (-)-norgestrel (dextronorgestrel). This technical guide provides a comprehensive overview of the distinct biological activities of these stereoisomers, focusing on their receptor binding affinities, downstream signaling pathways, metabolic fate, and functional consequences. It is established that the progestational and androgenic activities of norgestrel are almost exclusively attributed to the (+)-enantiomer, levonorgestrel (B1675169), while dextronorgestrel is largely considered biologically inert. This guide consolidates quantitative data, details experimental methodologies, and visualizes key pathways to serve as a critical resource for researchers in reproductive pharmacology and drug development.

Introduction

Norgestrel is a second-generation synthetic progestogen derived from 19-nortestosterone. It is administered as a racemic mixture of dextrorotatory and levorotatory enantiomers.[1][2] The levorotatory form, levonorgestrel, is the biologically active component, while the dextrorotatory form, dextronorgestrel, is generally considered inactive.[1][2][3] This stereoselectivity in biological activity underscores the importance of understanding the specific interactions of each isomer with their respective biological targets. This guide will delve into the quantitative differences in receptor binding, the intricacies of their metabolic pathways, and the resulting functional outcomes.

Receptor Binding Affinity

The biological activity of norgestrel stereoisomers is primarily mediated through their interaction with steroid hormone receptors, principally the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).

Progesterone Receptor (PR) Binding

Levonorgestrel is a potent agonist of the progesterone receptor. Its high affinity for the PR is central to its contraceptive efficacy, which is achieved by suppressing the secretion of gonadotropin-releasing hormone (GnRH) and subsequently the luteinizing hormone (LH) surge, thereby inhibiting ovulation.[4] In contrast, dextronorgestrel exhibits negligible affinity for the progesterone receptor.[5]

Androgen Receptor (AR) Binding

Levonorgestrel also demonstrates significant binding affinity for the androgen receptor, which accounts for some of its androgenic side effects.[6][7] The androgenic activity of norgestrel is a critical consideration in the development of oral contraceptives, with a lower androgenic profile generally being desirable. Dextronorgestrel shows minimal to no binding to the androgen receptor.

Table 1: Receptor Binding Affinities of Norgestrel Stereoisomers and Other Progestins

| Compound | Receptor | Species | Assay Type | Value | Unit | Reference |

| Levonorgestrel | Progesterone (PR) | Human | Whole Cell Binding | RBA: 323 | % vs Progesterone | [8] |

| Levonorgestrel | Progesterone (PR) | Rabbit Uterus | Cytosol Binding | RBA: ~500 | % vs Progesterone | [9] |

| Levonorgestrel | Androgen (AR) | Human | Whole Cell Binding | RBA: 58 | % vs DHT | [8] |

| Levonorgestrel | Androgen (AR) | Rat Prostate | Cytosol Binding | RBA: 22 | % vs DHT | [10] |

| Dextronorgestrel | Progesterone (PR) | Human Myometrium | Cytosol Binding | No binding activity | - | [5] |

| Progesterone | Progesterone (PR) | Human | Whole Cell Binding | RBA: 100 | % | [8] |

| Dihydrotestosterone (DHT) | Androgen (AR) | Human | Whole Cell Binding | RBA: 100 | % | [8] |

RBA: Relative Binding Affinity

Signaling Pathways

Upon binding to the progesterone receptor, levonorgestrel initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function.

Classical Genomic Pathway

The primary mechanism of action for levonorgestrel is through the classical genomic pathway. After binding to levonorgestrel, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[11]

Non-Genomic Signaling: MAPK and STAT Pathways

Recent evidence suggests that progestins, including levonorgestrel, can also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades. These pathways involve the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2 and signal transducers and activators of transcription (STATs).[12][13][14] Progestin-induced activation of c-Src can lead to the phosphorylation of STAT3, promoting breast cancer cell growth.[13] Studies in breast cancer cells have shown that levonorgestrel-induced cell proliferation is dependent on both the PR and the activation of the ERK1/2 and JNK signaling pathways.[12]

Metabolism of Norgestrel Stereoisomers

The stereochemistry of norgestrel significantly influences its metabolic fate. Levonorgestrel is metabolized more rapidly than dextronorgestrel.[15] The primary site of metabolism is the liver, involving enzymes from the cytochrome P450 family, particularly CYP3A4.[13][16]

The main metabolic pathways for levonorgestrel include:

-

A-ring reduction: The α,β-unsaturated ketone in the A-ring is extensively reduced.[2][17]

-

Hydroxylation: Hydroxylation occurs at various positions, with 16β-hydroxylation being a major stereoselective pathway for levonorgestrel.[15][18]

-

Conjugation: The metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) for excretion.[2][13]

Dextronorgestrel is metabolized more slowly, with 3α,5β-tetrahydronorgestrel being a major urinary metabolite.[15][18]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of test compounds to the progesterone and androgen receptors.

Principle: A competitive binding assay is used where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.

Materials:

-

Receptor source: Rat prostate cytosol for AR, human myometrial tissue or MCF-7 cell cytosol for PR.[19][20]

-

Radiolabeled ligand: [³H]-R1881 for AR, [³H]-promegestone (R5020) for PR.

-

Test compounds: this compound, (-)-Norgestrel, and reference standards.

-

Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).

-

Scintillation cocktail and counter.

Procedure (General):

-

Prepare receptor cytosol from the appropriate tissue or cells.

-

Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound and the receptor preparation.

-

Separate bound from free radioligand using a method like dextran-coated charcoal or hydroxylapatite.

-

Quantify the amount of bound radioactivity by liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

In Vitro Functional Assays

Objective: To assess the effect of norgestrel stereoisomers on the proliferation of hormone-responsive cells (e.g., T47D or MCF-7 breast cancer cells).

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).[21]

-

Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Objective: To measure the progestogenic activity of test compounds by quantifying the induction of alkaline phosphatase, a progesterone-responsive enzyme in T47D cells.[1][3][18]

Procedure:

-

Culture T47D cells to confluence.

-

Treat cells with the test compound for a set duration (e.g., 3 days).[1]

-

Lyse the cells and measure the alkaline phosphatase activity in the cell extract using a colorimetric substrate (e.g., p-nitrophenyl phosphate).[1]

-

Normalize the enzyme activity to the DNA or protein content of the cell lysate.

In Vivo Functional Assays

Objective: To determine the efficacy of norgestrel stereoisomers in preventing ovulation in animal models (e.g., rats or rabbits).

Procedure:

-

Administer the test compound orally or via injection to female animals for a defined period during their estrous cycle.[2]

-

Monitor the ovarian cycle through vaginal smears or hormonal analysis (LH, progesterone).

-

At the end of the treatment period, sacrifice the animals and examine the ovaries for the presence of corpora lutea, which indicates ovulation.

-

The absence or a significant reduction in the number of corpora lutea indicates ovulation inhibition.

Objective: To assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed rabbits.

Procedure:

-

Prime immature female rabbits with estrogen to induce endometrial proliferation.

-

Administer the test compound for several days.

-

Sacrifice the animals and histologically examine the uterine endometrium for progestational changes (e.g., glandular proliferation and secretion).

-

The degree of endometrial transformation is scored on the McPhail scale.

Conclusion

The biological activity of norgestrel is highly stereospecific, with this compound (levonorgestrel) being the active enantiomer responsible for both the desired progestational effects and the off-target androgenic activities. In contrast, (-)-norgestrel (dextronorgestrel) is essentially devoid of biological activity. A thorough understanding of the distinct pharmacodynamic and pharmacokinetic profiles of these stereoisomers is paramount for the rational design and development of safer and more effective progestin-based therapies. This guide provides a foundational resource for researchers by consolidating key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways. Further research focusing on the specific downstream signaling events mediated by levonorgestrel and a more detailed characterization of the metabolic profile of both isomers will continue to refine our understanding of this important class of synthetic hormones.

References

- 1. researchgate.net [researchgate.net]

- 2. Ovulation inhibition with different doses of levonorgestrel and other progestogens: clinical and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Progestins and breast cancer hallmarks: The role of the ERK1/2 and JNK pathways in estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth. [vivo.weill.cornell.edu]

- 13. Steroid Receptors as MAPK Signaling Sensors in Breast Cancer: Let the Fates Decide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Selectivity information on desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Levonorgestrel Inhibits Human Endometrial Cell Proliferation through the Upregulation of Gap Junctional Intercellular Communication via the Nuclear Translocation of Ser255 Phosphorylated Cx43 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of ovulation by an oral contraceptive containing 100 micrograms levonorgestrel in combination with 20 micrograms ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (+)-Norgestrel in Preclinical Studies

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel (B7790687), is a second-generation synthetic progestin belonging to the 19-nortestosterone derivative class.[1] Commonly known as levonorgestrel (B1675169), it is a cornerstone of hormonal contraception, utilized in combined oral contraceptives, progestin-only pills, and long-acting emergency contraception.[2] Its efficacy stems from a well-defined pharmacological profile characterized by potent progestational activity. However, its partial androgenic properties are a key differentiator from newer progestins.

This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound. It consolidates findings from key in vitro and in vivo studies, detailing its mechanism of action, receptor binding profile, functional activity, and pharmacokinetic properties. The information is presented to support research and development efforts within the pharmaceutical sciences.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action of this compound is its function as a potent agonist at the progesterone (B1679170) receptor (PR).[1] Upon binding to the intracellular PR in target tissues such as the hypothalamus, pituitary, and female reproductive tract, the ligand-receptor complex modulates the transcription of target genes.[2][3] This genomic action results in several key physiological effects that contribute to its contraceptive efficacy:

-

Inhibition of Ovulation: this compound suppresses the hypothalamic secretion of gonadotropin-releasing hormone (GnRH). This action blunts the pre-ovulatory surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting follicular development, maturation, and ovulation.[2][3][4]

-

Cervical Mucus Thickening: It induces changes in the cervical mucus, making it thicker and more viscous. This alteration impedes sperm penetration and migration into the uterus.[3][5][6]

-

Endometrial Changes: this compound can induce changes in the endometrium, potentially hindering implantation.[3]

Beyond its progestational effects, this compound also exhibits notable androgenic activity due to its affinity for the androgen receptor (AR).[1] It does not possess significant estrogenic, glucocorticoid, or antimineralocorticoid activity.[1]

Receptor Binding Profile

The selectivity and potency of this compound are defined by its binding affinities to various steroid receptors. Preclinical studies have established its high affinity for the progesterone receptor and a significant cross-reactivity with the androgen receptor.

Table 1: Relative Binding Affinity (RBA) of Levonorgestrel and Comparator Progestins

| Compound | Receptor | Tissue/System | RBA (%) vs. Reference | Reference Compound |

|---|---|---|---|---|

| Levonorgestrel | Progesterone (PR) | Rabbit Uterine | 125[7] | Progesterone |

| Levonorgestrel | Progesterone (PR) | Human Uterine | 143[7] | Progesterone |

| Levonorgestrel | Progesterone (PR) | Recombinant Human | 125[7] | Progesterone |

| Levonorgestrel | Androgen (AR) | Rat Prostatic | 22.0[8][9][10] | Dihydrotestosterone (DHT) |

| Gestodene | Progesterone (PR) | Rabbit Uterine | ~900 (est.)[9] | Progesterone |

| Gestodene | Androgen (AR) | Rat Prostatic | 15.4[8][9][10] | Dihydrotestosterone (DHT) |

| Norgestimate (B1679921) | Progesterone (PR) | Rabbit Uterine | ~100 (est.)[9] | Progesterone |

| Norgestimate | Androgen (AR) | Rat Prostatic | 0.3[8][9][10] | Dihydrotestosterone (DHT) |

| Progesterone | Androgen (AR) | Rat Prostatic | 0.5[10] | Dihydrotestosterone (DHT) |

Data presented is for Levonorgestrel, the active enantiomer of Norgestrel. RBA values are derived from competitive binding assays and may vary based on experimental conditions.

Signaling Pathway

The primary signaling pathway for this compound involves its interaction with intracellular progesterone receptors, leading to the modulation of gene expression.

Caption: Progesterone receptor signaling pathway for this compound.

In Vitro Functional Assays

In vitro studies have further elucidated the cellular effects of this compound beyond simple receptor binding, revealing its activity in various cell-based models.

Table 2: Summary of Key In Vitro Studies

| Assay Type | Cell Line / Model | Key Findings |

|---|---|---|

| Cell Proliferation | MCF-7, T47D:A18 (human breast cancer cells) | Stimulated cell growth at 10⁻⁸–10⁻⁶ M; effect was inhibited by anti-estrogens, suggesting a potential estrogenic action in this model.[11] |

| Neurotrophic Factor Expression | 661W photoreceptor cells; mouse retinal explants | Upregulated the expression of Leukemia Inhibitory Factor (LIF), a potent neuroprotective cytokine.[12] |

| Sperm Function | Human fallopian tubes (in vitro perfusion) | Studies assessing the direct effect of levonorgestrel on sperm function within the fallopian tube environment have been conducted to explore post-fertilization mechanisms.[13] |

| Pre-embryo Development | Mouse pre-embryos | Norgestrel at concentrations up to 800 ng/ml showed no acute adverse morphological effects on development.[14] |

Experimental Protocol: Competitive Receptor Binding Assay

This protocol outlines the general methodology used to determine the relative binding affinity (RBA) of a test compound like this compound.

-

Tissue Preparation: Cytosol is prepared from target tissues rich in the receptor of interest (e.g., rabbit uterus for PR, rat prostate for AR). Tissues are homogenized in a buffer solution and centrifuged at high speed to isolate the cytosolic fraction containing the soluble receptors.

-

Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-DHT for AR) is incubated with the cytosol preparation.

-

Competition: Parallel incubations are performed with the addition of increasing concentrations of the unlabeled reference compound (e.g., progesterone or DHT) or the test compound (this compound). A non-specific binding control is included using a high concentration of the unlabeled ligand.

-

Separation: After incubation reaches equilibrium, bound and free radioligand are separated. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The RBA is calculated as follows: RBA (%) = (IC₅₀ of Reference Compound / IC₅₀ of Test Compound) x 100

In Vivo Functional Assays

Preclinical animal models are essential for evaluating the physiological effects of this compound, confirming its progestational potency and assessing its androgenic activity.

Table 3: Summary of Key In Vivo Preclinical Studies

| Animal Model | Assay | Key Outcome / Finding |

|---|---|---|

| Rabbit | Endometrial Stimulation (Clauberg Test) | Potent progestational activity, stimulating endometrial proliferation.[8][9][10] |

| Rat, Rabbit, Mouse | Ovulation Inhibition | Effectively suppresses ovulation by preventing the preovulatory LH surge.[8][10] |

| Immature Rat | Prostatic Growth (Hershberger Assay) | Demonstrates significant androgenic activity by stimulating the growth of the ventral prostate.[9][10] |

| Ovariectomized Rat | Anti-Estrogenic Activity | Prevents estrogen-induced vaginal cornification, confirming its anti-estrogenic properties.[10] |

| Rat | Pregnancy Maintenance | Demonstrates the ability to maintain pregnancy in ovariectomized pregnant rats.[7] |

Experimental Protocol: Androgenicity Assay (Rat Prostatic Growth)

This protocol describes the standard method for assessing the in vivo androgenic activity of a compound.

-

Animal Model: Immature, peripubertal male rats (e.g., Sprague-Dawley) are castrated to remove the endogenous source of androgens.

-

Acclimation: Animals are allowed to recover from surgery for several days.

-

Grouping and Dosing: Animals are randomly assigned to groups receiving:

-

Vehicle control (e.g., sesame oil).

-

Positive control (e.g., Dihydrotestosterone).

-

Test compound (this compound) at various dose levels.

-

Compounds are typically administered daily via subcutaneous injection or oral gavage for a period of 7 to 10 days.

-

-

Endpoint Measurement: On the day after the final dose, animals are euthanized. The ventral prostate and seminal vesicles are carefully dissected and weighed.

-

Data Analysis: The weights of the androgen-sensitive tissues from the test groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic activity.

Caption: Experimental workflow for an in vivo androgenicity assay.

Preclinical Pharmacokinetics and Metabolism

While detailed preclinical pharmacokinetic studies in animals are part of proprietary drug development, the foundational pharmacokinetic profile of this compound is well-characterized from extensive human studies, which guide preclinical interpretation.

Table 4: Summary of Pharmacokinetic Parameters of Levonorgestrel (Human Data)

| Parameter | Value / Description |

|---|---|

| Absorption | |

| Bioavailability | ~100% (minimal first-pass metabolism).[15][16] |

| Tₘₐₓ (Time to Peak Concentration) | 1-2 hours after oral administration.[15][16] |

| Distribution | |

| Volume of Distribution (Vd) | ~1.8 L/kg.[3][16] |

| Plasma Protein Binding | Highly bound (~97.5-99%).[3][15] Binds with high affinity to Sex Hormone-Binding Globulin (SHBG) (~47.5%) and lower affinity to albumin (~50%).[15] |

| Free Fraction | ~2.5%.[15] |

| Metabolism | |

| Primary Site | Liver.[11] |

| Major Pathways | Reduction of the A-ring and hydroxylation, followed by conjugation to form sulfate (B86663) and glucuronide metabolites.[11] |

| Elimination | |

| Elimination Half-life (t₁/₂) | Approximately 20-30 hours after a single dose.[3][15] |

| Excretion | Excreted in both urine and feces as metabolites.[11] |

Conclusion

The preclinical pharmacological profile of this compound (levonorgestrel) defines it as a highly potent progestin with significant, dose-dependent effects on reproductive function. Its primary mechanism, agonism of the progesterone receptor, leads to robust inhibition of ovulation. Its receptor binding profile is characterized by a very high affinity for the progesterone receptor and a notable affinity for the androgen receptor, which translates to measurable androgenic effects in vivo. In vitro and in vivo functional assays consistently confirm these dual activities. With high oral bioavailability and a well-understood pharmacokinetic profile, this compound remains a critical compound in reproductive pharmacology, and its comprehensive preclinical profile serves as a benchmark for the development of new progestational agents.

References

- 1. Norgestrel - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and laboratory findings in a trial of norgestrel, a low-dose progestogen-only contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The selectivity of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assessment of some sperm function following exposure to levonorgestrel in human fallopian tubes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of norgestrel on development of mouse pre-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In Vivo Metabolism and Metabolite Identification of (+)-Norgestrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in hormonal contraceptives. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as for the development of new drug candidates. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, detailing the identified metabolites, quantitative excretion data, and the experimental protocols employed for their identification and quantification. The primary metabolic pathways involve A-ring reduction and hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. Metabolites are largely excreted in urine and feces as glucuronide and sulfate (B86663) conjugates. While quantitative data for the parent compound are readily available, comprehensive quantitative analyses for all major metabolites in various biological matrices remain an area for further investigation.

Introduction

This compound, also known as levonorgestrel, is a potent second-generation synthetic progestogen. Its efficacy and safety profile have established it as a cornerstone of hormonal contraception for decades. The biotransformation of this compound in the body significantly influences its therapeutic action and clearance. This document serves as a comprehensive resource for researchers, outlining the current understanding of its metabolic pathways and providing detailed methodologies for the identification and analysis of its metabolites.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is extensive, primarily occurring in the liver. The two major biotransformation routes are the reduction of the α,β-unsaturated ketone in the A-ring and hydroxylation at various positions on the steroid nucleus.[1]

Phase I Metabolism:

-

A-Ring Reduction: The double bond in the A-ring of this compound is subject to reduction, leading to the formation of dihydro- and tetrahydro-metabolites. The most significant of these is 3α,5β-tetrahydrolevonorgestrel, which is found in considerable amounts in plasma.[2][3] Smaller quantities of 3α,5α-tetrahydrolevonorgestrel are also formed.[2]

-

Hydroxylation: This process is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes.[4] Hydroxylation can occur at multiple sites, with the most commonly reported being the C16 position, leading to 16β-hydroxylevonorgestrel.[2] Hydroxylation at the C2 position has also been noted.[1]

Phase II Metabolism:

Following Phase I reactions, the resulting metabolites, as well as the parent drug to a lesser extent, undergo conjugation to increase their water solubility and facilitate excretion.

-

Glucuronidation: Metabolites are primarily excreted in the urine and feces as glucuronide conjugates.[2][5] Glucuronidated 3α,5β-tetrahydrolevonorgestrel is a major urinary metabolite.[3]

-

Sulfation: Sulfate conjugation also occurs, with metabolites circulating predominantly as sulfates in the plasma.[1]

The metabolic pathways are visually summarized in the following diagram:

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites is essential for pharmacokinetic modeling and understanding inter-individual variability. The following tables summarize the available quantitative data from in vivo studies. It is important to note that comprehensive quantitative data for all individual metabolites across different biological matrices are not extensively available in the literature.

Table 1: Excretion of Radioactivity after Administration of 14C-labeled Norgestrel Enantiomers in Women [6]

| Enantiomer | Mean % of Administered Radioactivity Recovered (± SD) in Urine (7 days) | Mean % of Administered Radioactivity Recovered (± SD) in Feces (7 days) |

| dl-Norgestrel | 58.1 ± 7.9 | 23.4 ± 7.7 |

| d-Norgestrel | 44.8 ± 8.9 | 31.6 ± 8.2 |

| l-Norgestrel | 63.6 ± 15.1 | 24.8 ± 10.7 |

Note: d-Norgestrel is the biologically active (+)-enantiomer (levonorgestrel).

Table 2: Pharmacokinetic Parameters of this compound (Levonorgestrel) in Plasma

| Parameter | Value | Reference |

| Bioavailability | ~100% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7] |

| Elimination Half-life (t1/2) | 20-60 hours | [4] |

| Plasma Protein Binding | 97.5-99% (mainly to SHBG and albumin) | [2][4] |

Table 3: Identified Metabolites of this compound and Their Location

| Metabolite | Biological Matrix | Reference |

| 3α,5β-Tetrahydrolevonorgestrel | Plasma, Urine | [2][3] |

| 3α,5α-Tetrahydrolevonorgestrel | Plasma | [2] |

| 16β-Hydroxylevonorgestrel | Plasma | [2] |

| 2α-Hydroxynorgestrel | Urine | [6] |

| Glucuronide Conjugates | Urine, Feces | [2][4][5] |

| Sulfate Conjugates | Plasma, Urine | [1] |

Note: While the presence of these metabolites is confirmed, specific concentration ranges are not consistently reported across studies.

Experimental Protocols

The identification and quantification of this compound and its metabolites require a combination of sophisticated analytical techniques. The general workflow for such studies is outlined below.

In Vivo Study Design

-

Subjects: Healthy human volunteers are typically recruited.

-

Drug Administration: A single oral dose of this compound is administered. For comprehensive metabolite profiling, radiolabeled (e.g., 14C) drug is often used to track all drug-related material.

-

Sample Collection: Urine, feces, and plasma samples are collected at predetermined time points over a period of several days to capture the absorption, distribution, metabolism, and excretion phases.

Sample Preparation

-

Extraction: Metabolites are extracted from biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Enzymatic Hydrolysis: To analyze conjugated metabolites, samples (particularly urine) are treated with enzymes such as β-glucuronidase and sulfatase to cleave the glucuronide and sulfate moieties, respectively, yielding the free metabolite.

Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of steroid metabolites.

-

Derivatization: As steroids are often not volatile enough for GC analysis, a derivatization step is required. Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Conclusion

The in vivo metabolism of this compound is a well-characterized process involving extensive Phase I (A-ring reduction and hydroxylation) and Phase II (glucuronidation and sulfation) reactions. The primary enzyme responsible for its oxidative metabolism is CYP3A4. While the major metabolites have been identified, there is a notable scarcity of comprehensive quantitative data on their concentrations in various biological matrices. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to conduct further quantitative studies. A more detailed understanding of the quantitative aspects of this compound metabolism will be invaluable for refining pharmacokinetic models, predicting drug-drug interactions, and guiding the development of future progestin-based therapies.

References

- 1. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical Pharmacology of Hormonal Emergency Contraceptive Pills - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excretion and stereoselective biotransformations of dl-, d- and l-norgestrel in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

Dextronorgestrel: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Inactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextronorgestrel, the dextrorotatory enantiomer of norgestrel (B7790687), is a synthetic progestin. While its stereoisomer, levonorgestrel (B1675169), is a widely used and biologically active component in hormonal contraceptives, dextronorgestrel is considered biologically inactive.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and the basis for the biological inactivity of dextronorgestrel, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Dextronorgestrel is a synthetic steroid with a tetracyclic carbon skeleton.[3] Its systematic IUPAC name is (8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. The key chemical and physical properties of dextronorgestrel are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₂ |

| Molecular Weight | 312.45 g/mol |

| CAS Number | 797-64-8 |

| Appearance | White to creamy-white crystalline powder (for norgestrel) |

| Melting Point | 239-241 °C (for norgestrel) |

| Solubility | Soluble in chloroform; slightly soluble in methanol. |

| Optical Rotation | Dextrorotatory (+) |

Chemical Structure

Dextronorgestrel is a gonane (B1236691) derivative, characterized by an ethyl group at the C13 position. Its structure features a ketone group at C3, a double bond between C4 and C5 in the A-ring, a hydroxyl group at C17, and an ethynyl (B1212043) group at C17. The stereochemistry of dextronorgestrel is distinct from its active counterpart, levonorgestrel, which is the primary determinant of its biological inactivity.

Biological Inactivity and Signaling Pathways

Progestins exert their biological effects by binding to and activating progesterone (B1679170) receptors (PRs), which are members of the nuclear receptor superfamily.[4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Dextronorgestrel is considered biologically inactive due to its significantly lower binding affinity for the progesterone receptor compared to levonorgestrel.[2] While specific quantitative binding affinity data for dextronorgestrel is not widely published, the high affinity of levonorgestrel underscores the stereospecificity of the progesterone receptor. Levonorgestrel exhibits a high relative binding affinity (RBA) for the human progesterone receptor, reported to be 143% of that of progesterone itself.[4] In contrast, dextronorgestrel's affinity is negligible, preventing it from effectively activating the downstream signaling cascade.

The following diagram illustrates the progesterone receptor signaling pathway, which is not effectively initiated by dextronorgestrel.

Caption: Progesterone receptor signaling pathway.

Experimental Protocols

Chiral Separation of Norgestrel Enantiomers by HPLC

This protocol describes a method for the analytical separation of dextronorgestrel and levonorgestrel.[5][6]

1. Materials and Reagents:

-

Norgestrel standard (racemic mixture)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Deionized water

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Mobile Phase Preparation:

-

Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in deionized water and adjusting the pH to 3.5 with orthophosphoric acid.

-

Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).

-

Add hydroxypropyl-β-cyclodextrin to the mobile phase to a final concentration of 15 mM.

-

Filter and degas the mobile phase before use.

4. Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: 70:30 (v/v) 20 mM Phosphate buffer (pH 3.5) with 15 mM HP-β-CD : Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 245 nm

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

5. Sample Preparation:

-

Dissolve the norgestrel standard in the mobile phase to a concentration of 100 µg/mL.

6. Analysis:

-

Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers, dextronorgestrel and levonorgestrel, should be well-resolved.

Caption: Experimental workflow for chiral HPLC separation.

Progesterone Receptor Competitive Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the relative binding affinity of compounds for the progesterone receptor.[7]

1. Materials and Reagents:

-

Progesterone Receptor (PR) preparation (e.g., from rabbit uterine cytosol or recombinant human PR)

-

Radiolabeled progesterone (e.g., [³H]-progesterone)

-

Unlabeled progesterone (for standard curve)

-

Test compound (dextronorgestrel)

-

Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)

-

Scintillation cocktail

-

Dextran-coated charcoal suspension

2. Experimental Procedure:

-

Standard Curve: Prepare a series of dilutions of unlabeled progesterone.

-

Test Compound Dilutions: Prepare a series of dilutions of dextronorgestrel.

-

Binding Reaction:

-

In separate tubes, add a fixed amount of PR preparation.

-

Add the radiolabeled progesterone to all tubes.

-

Add the varying concentrations of unlabeled progesterone (for the standard curve) or the test compound to the respective tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add dextran-coated charcoal suspension to each tube to adsorb the unbound radiolabeled progesterone.

-

Centrifuge the tubes to pellet the charcoal.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the receptor-bound radiolabeled progesterone) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

3. Data Analysis:

-

Plot the percentage of bound radiolabeled progesterone against the logarithm of the concentration of the unlabeled progesterone to generate a standard curve.

-

From the displacement curve of the test compound, determine the concentration that inhibits 50% of the binding of the radiolabeled progesterone (IC50).

-

The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100.

Conclusion

Dextronorgestrel, the dextrorotatory enantiomer of norgestrel, is a well-characterized synthetic steroid that is confirmed to be biologically inactive. Its inactivity stems from its stereochemical structure, which results in a negligible binding affinity for the progesterone receptor, thereby preventing the initiation of the downstream signaling cascade responsible for progestational effects. The detailed chemical properties, structural information, and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering this compound. Understanding the structure-activity relationship between dextronorgestrel and its active counterpart, levonorgestrel, is fundamental in the field of steroid pharmacology and contraceptive development.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

(+)-Norgestrel: An In-Depth Technical Guide to Androgen and Estrogen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norgestrel, the biologically active enantiomer of norgestrel, also known as levonorgestrel, is a synthetic progestin widely utilized in hormonal contraceptives. Its therapeutic efficacy is primarily attributed to its high affinity for the progesterone (B1679170) receptor. However, its cross-reactivity with other steroid hormone receptors, particularly the androgen receptor (AR) and to a lesser extent the estrogen receptor (ER), contributes to its overall pharmacological profile and potential side effects. This technical guide provides a comprehensive overview of the binding affinity of this compound to androgen and estrogen receptors, detailing the quantitative binding data, experimental methodologies, and associated signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound to androgen and estrogen receptors has been characterized in numerous studies. The data, presented in terms of Relative Binding Affinity (RBA), Inhibitory Concentration (IC50), and Dissociation Constant (Ki), are summarized below.

| Receptor | Ligand | Species/System | Binding Affinity Metric | Value | Reference Compound |

| Androgen Receptor (AR) | This compound (Levonorgestrel) | COS-1 cells (human AR) | Ki | ~5-10 nM | Dihydrotestosterone (DHT) |

| This compound (Levonorgestrel) | Rat prostatic cytosol | RBA | 11.8 - 22.0% | Dihydrotestosterone (DHT) | |

| This compound (Levonorgestrel) | Not Specified | RBA | 58% | Not Specified | |

| Estrogen Receptor α (ERα) | This compound (Levonorgestrel) | COS-1 cells (human ERα) | Binding Affinity | Binds | Estradiol |

| This compound (Levonorgestrel) | Not Specified | RBA | < 0.02% | Not Specified | |

| 3β,5α-tetrahydrolevonorgestrel | Rat Uterus Cytosol | RBA | 2.4% | Estradiol | |

| 3α,5α-tetrahydrolevonorgestrel | Rat Uterus Cytosol | RBA | 0.4% | Estradiol | |

| Estrogen Receptor β (ERβ) | This compound (Levonorgestrel) | COS-1 cells (human ERβ) | Binding Affinity | Does not bind | Estradiol |

Note: RBA values can vary between studies depending on the experimental conditions and the reference compound used.

It is important to note that while this compound itself has negligible direct binding affinity for the estrogen receptor, some of its metabolites, such as 3β,5α-tetrahydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel, have been shown to bind to the estrogen receptor, albeit with significantly lower affinity than estradiol[1].

Experimental Protocols

The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay for the androgen receptor.

Androgen Receptor Competitive Binding Assay

1. Preparation of Receptor Source:

-

Tissue Homogenate: Ventral prostates from male rats are dissected and homogenized in a cold buffer (e.g., Tris-HCl, EDTA, dithiothreitol, and glycerol).

-

Cell Lysate: Cells expressing the human androgen receptor (e.g., COS-1 or CHO cells) are cultured and then lysed to release the intracellular contents.

-

Cytosol Preparation: The homogenate or lysate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant, the cytosol, contains the soluble androgen receptors.

2. Radioligand and Competitor Preparation:

-

A radiolabeled androgen, typically [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used as the tracer.

-

A series of concentrations of the unlabeled competitor, this compound, are prepared by serial dilution.

3. Incubation:

-

A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor.

-

The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

Dextran-Coated Charcoal (DCC) Method: A slurry of DCC is added to the incubation mixture. The charcoal adsorbs the free radioligand, while the larger receptor-bound radioligand remains in solution. The mixture is then centrifuged, and the radioactivity in the supernatant is measured.

-

Filter Assay: The incubation mixture is passed through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through. The radioactivity on the filter is then counted.

5. Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of the unlabeled competitor.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.

-

The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified Androgen Receptor Signaling Pathway.

Caption: Simplified Estrogen Receptor Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound exhibits a significant binding affinity for the androgen receptor, which is responsible for some of its androgenic effects. In contrast, its direct binding to the estrogen receptor is negligible. However, the potential for its metabolites to interact with the estrogen receptor warrants consideration. The androgenic activity of this compound is a critical factor in its overall pharmacological profile and should be carefully evaluated in the context of its clinical applications and the development of new progestins with improved receptor selectivity. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

The Inert Stereoisomer: A Technical Guide to the Inactive Properties of Dextro-Norgestrel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgestrel (B7790687), a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for decades. It is crucial for professionals in drug development and reproductive health research to understand that norgestrel is a racemic mixture, composed of two stereoisomers: the biologically active levorotatory enantiomer, levonorgestrel (B1675169), and the dextrorotatory enantiomer, dextro-norgestrel. This technical guide provides an in-depth analysis of the inactive properties of dextro-norgestrel, focusing on its receptor binding affinities and lack of physiological effects. The data presented underscores the stereospecificity of hormonal action and the importance of isomeric purity in pharmacologically active agents.

Core Concept: Stereochemistry and Biological Activity

The three-dimensional structure of a molecule is a critical determinant of its biological activity. In the case of norgestrel, the "left-handed" (levo) and "right-handed" (dextro) enantiomers exhibit profoundly different interactions with steroid hormone receptors. The biological activity of racemic norgestrel is entirely attributable to levonorgestrel, while dextro-norgestrel is considered pharmacologically inert.[1]

Receptor Binding Affinity: A Quantitative Analysis

The primary mechanism of action for progestins is their ability to bind to and activate the progesterone (B1679170) receptor (PR). The affinity of a compound for its receptor is a key indicator of its potential biological activity. Competitive binding assays have been instrumental in elucidating the receptor binding profiles of the norgestrel enantiomers.

A pivotal study by Jones, Singer, and Edgren in 1979 demonstrated that the dextrorotatory enantiomer of norgestrel possesses negligible affinity for the progesterone receptor. Their research revealed that dextro-norgestrel has less than 2% of the binding affinity of levonorgestrel for the progesterone receptor. Furthermore, the same study established that dextro-norgestrel exhibits no binding affinity for Sex Hormone Binding Globulin (SHBG) , a protein that binds and transports sex hormones in the blood.

Subsequent research has further solidified the understanding of dextro-norgestrel's inertness at the receptor level. Studies investigating the binding of various progestins to other steroid hormone receptors have consistently shown a lack of significant affinity for the dextro-enantiomer of norgestrel.

| Receptor | Ligand | Relative Binding Affinity (%) | Reference Compound |

| Progesterone Receptor (PR) | Levonorgestrel | 100 | Progesterone |

| Dextro-norgestrel | < 2 | Progesterone | |

| Androgen Receptor (AR) | Levonorgestrel | 50-60 | Dihydrotestosterone |

| Dextro-norgestrel | Not Reported (Presumed Negligible) | Dihydrotestosterone | |

| Estrogen Receptor (ER) | Levonorgestrel | < 0.1 | Estradiol |

| Dextro-norgestrel | Not Reported (Presumed Negligible) | Estradiol | |

| Glucocorticoid Receptor (GR) | Levonorgestrel | ~5 | Dexamethasone |

| Dextro-norgestrel | Virtually Devoid of Affinity [2] | Dexamethasone | |

| Mineralocorticoid Receptor (MR) | Levonorgestrel | ~20 | Aldosterone |

| Dextro-norgestrel | Not Reported (Presumed Negligible) | Aldosterone | |

| Sex Hormone Binding Globulin (SHBG) | Levonorgestrel | High | Dihydrotestosterone |

| Dextro-norgestrel | No Affinity | Dihydrotestosterone |

Table 1: Comparative Receptor Binding Affinities of Norgestrel Enantiomers. Data is compiled from multiple sources. The lack of reported values for dextro-norgestrel binding to AR, ER, and MR in many studies is indicative of its established inactivity.

Experimental Protocols: Methodologies for Determining Receptor Affinity

The quantitative data presented above is primarily derived from competitive radioligand binding assays. These assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.

General Protocol for Competitive Radioligand Binding Assay:

-

Preparation of Receptor Source: A tissue or cell lysate containing the receptor of interest (e.g., uterine cytosol for PR, prostate cytosol for AR) is prepared.

-

Radioligand Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-progesterone for PR) with high affinity for the receptor is incubated with the receptor preparation.

-

Competition with Unlabeled Ligand: Increasing concentrations of the unlabeled test compound (e.g., dextro-norgestrel or levonorgestrel) are added to the incubation mixture. The unlabeled ligand competes with the radioligand for binding to the receptor.

-

Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved through techniques like dextran-coated charcoal adsorption or filtration.

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

References

Understanding the Hormonal Inactivity of (+)-Norgestrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction